

An In-depth Technical Guide to Acid Red 44 (CAS 2766-77-0)

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Compound of Interest

Compound Name: Acid Red 44

Cat. No.: B110021

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Introduction

Acid Red 44, also known by synonyms such as C.I. 16250, Crystal Ponceau 6R, and Brilliant Crystal Scarlet, is a synthetic monoazo dye.^[1] Its CAS registry number is 2766-77-0.^[1] This red, water-soluble dye is primarily utilized in the textile industry for dyeing natural and synthetic fibers. In the realm of biomedical research, **Acid Red 44** is a crucial component of the Martius Scarlet Blue (MSB) trichrome staining method, which is employed for the histological visualization of fibrin, muscle, collagen, and erythrocytes.^{[2][3]} This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental applications, and toxicological profile of **Acid Red 44**.

Chemical and Physical Properties

Acid Red 44 is the disodium salt of 7-hydroxy-8-(naphthalen-1-yl diazenyl)naphthalene-1,3-disulfonic acid.^[1] It is an anionic dye, with its solubility in water facilitated by the presence of two sulfonic acid groups.^[4] The dye is stable under acidic conditions but may be less stable in alkaline environments.^[5]

Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	2766-77-0	[1]
Molecular Formula	C ₂₀ H ₁₂ N ₂ Na ₂ O ₇ S ₂	[1]
Molecular Weight	502.43 g/mol	[1]
Appearance	Red to dark red or brown powder	[5]
Solubility	Soluble in water (red solution), slightly soluble in ethanol, almost insoluble in acetone.	[4]
Melting Point	>300 °C (decomposes)	[6]
UV-Vis λ _{max}	511 nm (in water)	[7]
pKa	Data not available	
C.I. Name	Acid Red 44	
C.I. Number	16250	

Synthesis and Purification

The synthesis of **Acid Red 44** is a classic example of azo dye production, involving a two-step process: diazotization followed by azo coupling.[4]

Experimental Protocols: Synthesis of Acid Red 44

1. Diazotization of Naphthalen-1-amine:

- Materials: Naphthalen-1-amine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), ice.
- Procedure:
 - A suspension of Naphthalen-1-amine is prepared in an aqueous solution of hydrochloric acid.

- The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
- A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.
- The reaction is stirred for a period of time until the diazotization is complete. This can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).

2. Azo Coupling:

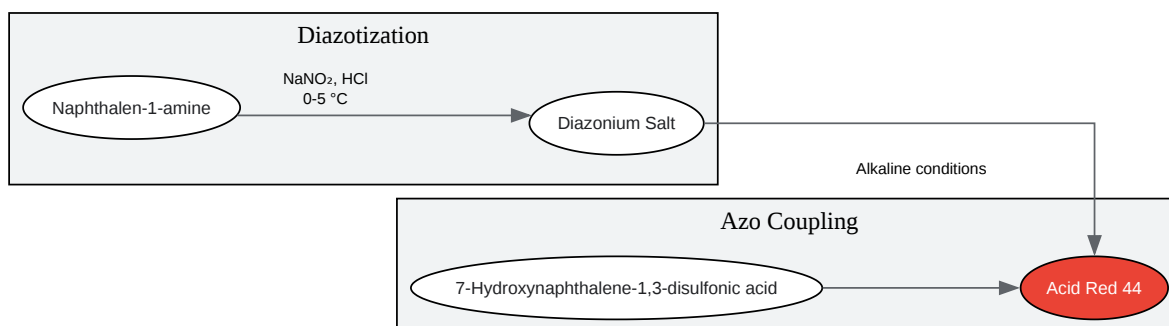
- Materials: 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid), sodium hydroxide (NaOH), the diazonium salt solution from Step 1.
- Procedure:
 - An alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid is prepared by dissolving it in an aqueous solution of sodium hydroxide. This solution is also cooled to a low temperature, typically between 0 and 5 °C.
 - The cold diazonium salt solution from Step 1 is then slowly added to the alkaline solution of G acid with vigorous stirring.
 - The coupling reaction is typically rapid, resulting in the formation of a colored precipitate of **Acid Red 44**.
 - The reaction mixture is stirred for a sufficient time to ensure complete coupling.

3. Purification by Recrystallization:

- Principle: Recrystallization is a technique used to purify solid compounds. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Procedure:
 - The crude **Acid Red 44** precipitate is collected by filtration.
 - A suitable solvent (e.g., a water-ethanol mixture) is heated to its boiling point.
 - The crude dye is dissolved in the minimum amount of the hot solvent to form a saturated solution.
 - The hot solution is filtered to remove any insoluble impurities.
 - The filtrate is allowed to cool slowly and undisturbed. Crystals of pure **Acid Red 44** will form.
 - The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Mandatory Visualization: Synthesis Pathway



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Caption: Synthesis of **Acid Red 44** via diazotization and azo coupling.

Applications in Histology: The MSB Trichrome Stain

Acid Red 44, often referred to as Crystal Scarlet in this context, is a key component of the Martius Scarlet Blue (MSB) trichrome stain.[2] This technique is particularly valuable for differentiating fibrin of different ages, as well as distinguishing it from other tissue components like muscle and collagen.[3]

Experimental Protocols: Martius Scarlet Blue (MSB) Staining

This protocol is a generalized procedure and may require optimization based on the specific tissue and fixation method used.

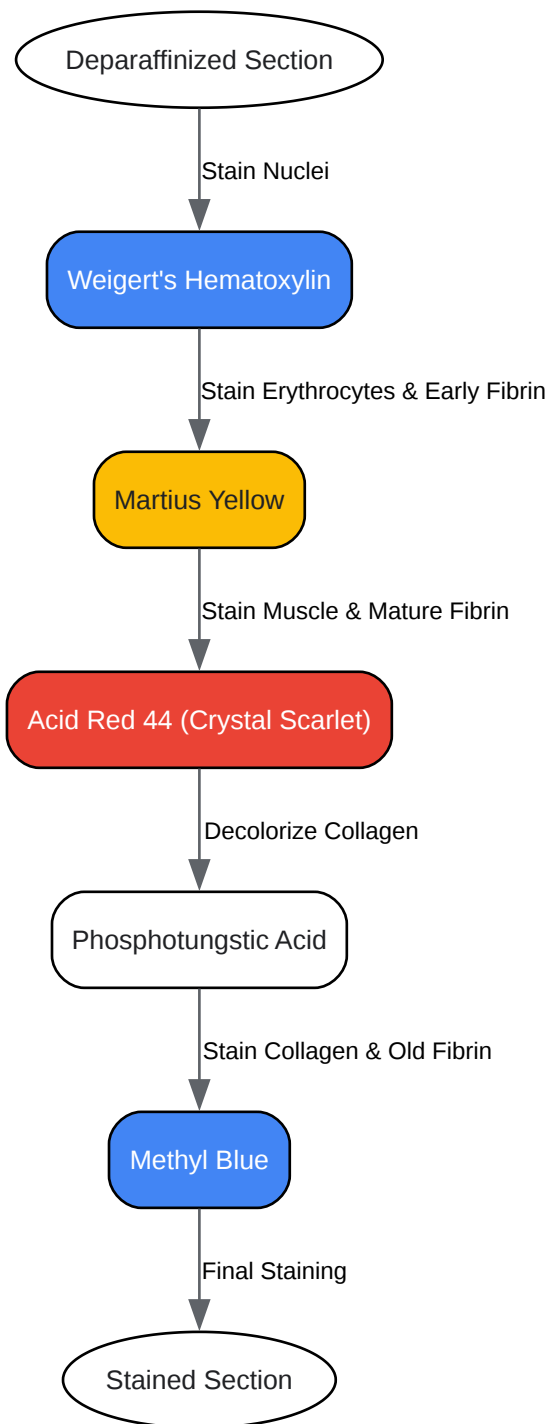
- Materials:
 - Deparaffinized and rehydrated tissue sections
 - Weigert's iron hematoxylin
 - Martius Yellow solution
 - Brilliant Crystal Scarlet 6R (**Acid Red 44**) solution
 - Phosphotungstic acid solution
 - Methyl Blue solution
 - 1% Acetic acid solution
- Procedure:
 - Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
 - Wash in running tap water and then rinse in distilled water.
 - Stain with Martius Yellow solution for 2-5 minutes.
 - Rinse in distilled water.
 - Stain with Brilliant Crystal Scarlet 6R solution for 10 minutes.

- Rinse in distilled water.
- Treat with 1% aqueous phosphotungstic acid for 2-10 minutes, checking microscopically until only fibrin remains red.
- Rinse in distilled water.
- Counterstain with Methyl Blue solution for 2-10 minutes until collagen is stained blue.
- Rinse briefly in 1% aqueous acetic acid.
- Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
- Expected Results:
 - Nuclei: Blue/Black
 - Erythrocytes: Yellow
 - Fibrin (early): Red
 - Fibrin (older): Blue
 - Muscle: Red
 - Collagen: Blue

Mechanism of Staining

The MSB trichrome stain operates on the principle of differential staining based on the molecular size of the dyes and the porosity of the tissue components.^[11] The staining sequence allows for the selective displacement of dyes. Initially, the small Martius Yellow molecules stain erythrocytes and early fibrin.^[11] Subsequently, the medium-sized **Acid Red 44** molecules displace the Martius Yellow from the more porous muscle and mature fibrin, staining them red.^[11] Phosphotungstic acid then acts as a decolorizer, removing the red dye from the highly porous collagen. Finally, the large Methyl Blue molecules penetrate and stain the collagen blue.

Mandatory Visualization: MSB Staining Workflow



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Caption: Workflow of the Martius Scarlet Blue (MSB) trichrome stain.

Toxicological Profile and Safety

Like many azo dyes, **Acid Red 44** has raised environmental and health concerns due to the potential for the reductive cleavage of the azo bond, which can release aromatic amines.^[5] Some aromatic amines are known or suspected carcinogens.

Data Presentation: Toxicological Data

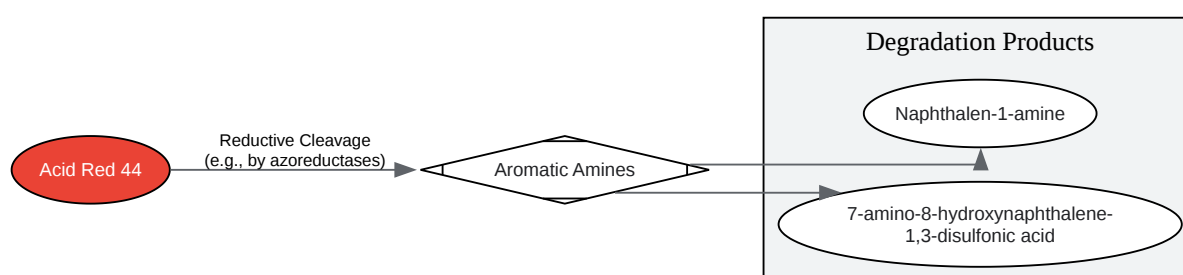
Endpoint	Species	Route	Result	Reference(s)
Acute Oral Toxicity	Rat	Oral	Low acute toxicity	[11]
Acute Dermal Toxicity	Rat	Dermal	Low acute toxicity	[11]
Skin Irritation	Not specified	Dermal	Not irritating	[11]
Eye Irritation	Not specified	Ocular	Not irritating	[11]
Skin Sensitization	Not specified	Dermal	May cause an allergic skin reaction	[11]
Genotoxicity	In vitro/In vivo	-	No potential to cause genetic defects	[11]
Chronic Toxicity	Rat	Oral	May cause damage to the spleen through prolonged or repeated exposure	[11]

Note: Specific LD₅₀ values for **Acid Red 44** are not consistently reported in the available literature.

Degradation

The primary environmental and toxicological concern with azo dyes is their degradation into potentially harmful aromatic amines. This occurs through the reductive cleavage of the azo (-N=N-) bond.[12] In the case of **Acid Red 44**, this cleavage would result in the formation of Naphthalen-1-amine and 7-amino-8-hydroxynaphthalene-1,3-disulfonic acid.

Mandatory Visualization: Reductive Cleavage of Acid Red 44



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Caption: Reductive cleavage of **Acid Red 44** into aromatic amines.

Conclusion

Acid Red 44 (CAS 2766-77-0) is a well-characterized monoazo dye with significant applications in both industrial dyeing and histological staining. For researchers, its primary utility lies in its role as the red component in the MSB trichrome stain, enabling the clear differentiation of fibrin from other tissue components. While it exhibits low acute toxicity, the potential for degradation into aromatic amines necessitates careful handling and disposal to mitigate potential long-term health and environmental risks. This guide provides a foundational understanding of the key technical aspects of **Acid Red 44** to support its effective and safe use in a research setting.

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